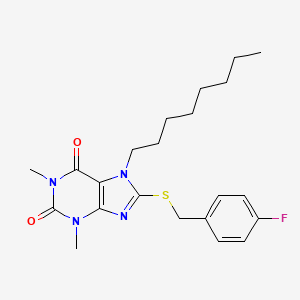
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-octyl-8-(4-fluorobenzylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purina-2,6-diona, 3,7-dihidro-1,3-dimetil-7-octilo-8-(4-fluorobenciltio)- es un compuesto sintético que pertenece a la familia de las purinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de purina sustituido con varios grupos funcionales, convirtiéndolo en una molécula de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-Purina-2,6-diona, 3,7-dihidro-1,3-dimetil-7-octilo-8-(4-fluorobenciltio)- generalmente involucra múltiples pasos:
Formación del núcleo de purina: El núcleo de purina se puede sintetizar mediante la condensación de formamida y cianamida en condiciones ácidas.
Reacciones de sustitución:
Adición del grupo octilo: El grupo 7-octilo se introduce mediante alquilación utilizando bromuro de octilo.
Formación del tioéter: El grupo 8-(4-fluorobenciltio) se agrega mediante una reacción de sustitución nucleofílica donde el núcleo de purina reacciona con cloruro de 4-fluorobencilo en presencia de un tiol.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos mencionados anteriormente para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones utilizando reactivos y disolventes de calidad industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-Purina-2,6-diona, 3,7-dihidro-1,3-dimetil-7-octilo-8-(4-fluorobenciltio)- sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El grupo fluorobenciltio se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Derivados oxidados con funcionalidades de oxígeno adicionales.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Nuevos compuestos con diferentes sustituyentes que reemplazan al grupo fluorobenciltio.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, 1H-Purina-2,6-diona, 3,7-dihidro-1,3-dimetil-7-octilo-8-(4-fluorobenciltio)- se estudia por su potencial como sonda bioquímica. Se puede utilizar para investigar las interacciones entre los derivados de purina y varios objetivos biológicos.
Medicina
Médicamente, este compuesto se explora por sus posibles propiedades terapéuticas. Su estructura sugiere que puede interactuar con enzimas o receptores involucrados en varias enfermedades, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de 1H-Purina-2,6-diona, 3,7-dihidro-1,3-dimetil-7-octilo-8-(4-fluorobenciltio)- involucra su interacción con objetivos moleculares específicos. El núcleo de purina puede imitar nucleótidos naturales, permitiendo que el compuesto se una a enzimas o receptores involucrados en el metabolismo de nucleótidos. El grupo fluorobenciltio puede mejorar la afinidad de unión o la selectividad hacia ciertos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
Cafeína (1,3,7-Trimetilxantina): Estructura de purina similar con diferentes sustituyentes.
Teobromina (3,7-Dimetilxantina): Otro derivado de purina con un núcleo similar pero diferentes grupos funcionales.
Teofilina (1,3-Dimetilxantina): Similar a la cafeína pero con diferente actividad biológica.
Singularidad
1H-Purina-2,6-diona, 3,7-dihidro-1,3-dimetil-7-octilo-8-(4-fluorobenciltio)- es único debido a su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas. La presencia de los grupos octilo y fluorobenciltio lo diferencia de otros derivados de purina, ofreciendo potencialmente interacciones únicas con objetivos biológicos y nuevas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C22H29FN4O2S |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C22H29FN4O2S/c1-4-5-6-7-8-9-14-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)30-15-16-10-12-17(23)13-11-16/h10-13H,4-9,14-15H2,1-3H3 |
Clave InChI |
PDMFGTQMNDXTLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















